molecular formula C18H14N2O2S2 B11984273 N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide

N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide

Cat. No.: B11984273
M. Wt: 354.4 g/mol
InChI Key: OKRZQEGMFHNZLW-VBKFSLOCSA-N
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Description

N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is a complex organic compound featuring a thiazolidine ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-imine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidine-2-imine derivatives .

Scientific Research Applications

N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide involves its interaction with various molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The presence of sulfur and nitrogen atoms enhances its ability to form hydrogen bonds and coordinate with metal ions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine derivatives such as:

Uniqueness

N-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14N2O2S2

Molecular Weight

354.4 g/mol

IUPAC Name

N-[(Z)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-N-phenylacetamide

InChI

InChI=1S/C18H14N2O2S2/c1-13(21)19(14-8-4-2-5-9-14)12-16-17(22)20(18(23)24-16)15-10-6-3-7-11-15/h2-12H,1H3/b16-12-

InChI Key

OKRZQEGMFHNZLW-VBKFSLOCSA-N

Isomeric SMILES

CC(=O)N(/C=C\1/C(=O)N(C(=S)S1)C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(=O)N(C=C1C(=O)N(C(=S)S1)C2=CC=CC=C2)C3=CC=CC=C3

solubility

10 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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